2-Propyladamantan-2-ol
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Overview
Description
2-Propyladamantan-2-ol is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group and a propyl group attached to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyladamantan-2-ol typically involves the functionalization of adamantane derivatives. One common method is the alkylation of adamantane with propyl halides in the presence of a strong base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require elevated temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propyladamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-Propyladamantan-2-one or 2-Propyladamantan-2-carboxylic acid.
Reduction: Formation of 2-Propyladamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the substituent introduced.
Scientific Research Applications
2-Propyladamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of high-performance materials, lubricants, and coatings due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 2-Propyladamantan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The rigid adamantane framework can also interact with hydrophobic regions of proteins and membranes, potentially altering their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Propyladamantane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Adamantanol: Contains a hydroxyl group but lacks the propyl substituent, resulting in different chemical and physical properties.
2-Methyladamantan-2-ol: Similar structure but with a methyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness
2-Propyladamantan-2-ol is unique due to the combination of the hydroxyl and propyl groups attached to the adamantane framework. This unique structure imparts specific chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-propyladamantan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-3-13(14)11-5-9-4-10(7-11)8-12(13)6-9/h9-12,14H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFJJPZJVPVBQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2CC3CC(C2)CC1C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621930 |
Source
|
Record name | 2-Propyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14451-85-5 |
Source
|
Record name | 2-Propyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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